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Compound of Interest

Compound Name: (R)-Elsubrutinib

Cat. No.: B10854324

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro evaluation of (R)-Elsubrutinib
(also known as ABBV-105), a potent and selective irreversible inhibitor of Bruton's tyrosine
kinase (BTK). This document details the quantitative potency, selectivity, and cellular activity of
(R)-Elsubrutinib, presenting data in structured tables, outlining detailed experimental
protocols, and visualizing key biological pathways and workflows.

Introduction

(R)-Elsubrutinib is a small molecule inhibitor designed to covalently modify the active site
cysteine 481 (Cys481) of BTK, leading to irreversible inhibition of its kinase activity.[1] BTK is a
critical non-receptor tyrosine kinase involved in the signaling pathways of multiple
immunoreceptors, including the B-cell receptor (BCR), Fc receptors (FcyR and FceR), and Toll-
like receptor 9 (TLR9).[1][2] Its central role in immune cell function has made it a key
therapeutic target for a range of inflammatory and autoimmune diseases, as well as B-cell
malignancies.[3] This guide summarizes the key in vitro characteristics of (R)-Elsubrutinib.

Quantitative Potency and Selectivity

The potency and selectivity of (R)-Elsubrutinib have been characterized through enzymatic
assays and comprehensive kinome screening.
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Table 1: Enzymatic Potency of (R)-Elsubrutinib against

BTK
Target Assay Condition IC50 (pM) Notes
. As an irreversible
) 1-hour enzymatic S ) )
Wild-Type BTK inhibitor, this IC50 is a
) ) assay, no pre- 0.18[1][4]
(catalytic domain) ) ) surrogate for the
incubation )

reaction rate constant.
The significant loss of
potency confirms the

BTK (C481S mutant) Not specified 2.6[1][4] covalent binding

mechanism involving
Cys481.

Table 2: Kinome Selectivity Profile of (R)-Elsubrutinib

(R)-Elsubrutinib was evaluated for its selectivity against a panel of 456 kinases in the
KINOMEscan® assay.[1] The screening was performed at a concentration of 0.015 pM, which
corresponds to the concentration required for 80% inhibition of BTK in a dose-response
experiment.[1]

. Number of Kinases  (R)-Elsubrutinib
Kinase Target ) ) Results
in Panel Concentration

Significant inhibition
was observed only for
Human Kinome 456 0.015 pM BTK, demonstrating
superior kinome
selectivity.[1][2]

Note: A detailed list of inhibition values for all 456 kinases is not publicly available. The
provided information summarizes the findings from the KINOMEscan® panel.

Cellular Activity
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(R)-Elsubrutinib has demonstrated potent inhibition of various BTK-dependent cellular
functions in vitro.

ble 3: In Vitro Cellul ity of (R)-Elsubrutinil

. Measured
Assay Cell Type Stimulus Reference
Effect
Inhibition of
Histamine Human ] )
) IgE histamine [1][3]
Release Basophils
release
Human Inhibition of IL-6
IL-6 Release IgG [1][3]
Monocytes release
B-cell Inhibition of
) ) B-cells IgM ) ) [1]
Proliferation proliferation
CpG-DNA (TLR9  Inhibition of TNF-
TNF-a Release Human PBMCs ] [1][3]
agonist) o release
LPS (TLR4
TLR4 and ) No effect on
) ) Human PBMCs agonist) or R848 [1]
TLR7/8 Signaling TNF-a release

(TLR7/8 agonist)

Experimental Protocols
BTK Enzymatic Assay (IC50 Determination)

This protocol is a generalized representation based on common kinase assay methodologies
like ADP-Glo™ or Transcreener®.

Objective: To determine the half-maximal inhibitory concentration (IC50) of (R)-Elsubrutinib
against the catalytic domain of BTK.

Materials:
e Recombinant human BTK enzyme

« Kinase buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgClz, 0.1 mg/mL BSA, 2 mM MnClz, 50 uM
DTT)[5]
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ATP

Substrate (e.g., poly(Glu, Tyr) 4:1)

(R)-Elsubrutinib (serial dilutions)

ADP detection reagent (e.g., ADP-Glo™ Kinase Assay Kkit)

Microplate reader (luminescence)

Procedure:

Prepare serial dilutions of (R)-Elsubrutinib in the kinase buffer.

In a 384-well plate, add the BTK enzyme to each well (excluding negative controls).

Add the (R)-Elsubrutinib dilutions to the respective wells.

Initiate the kinase reaction by adding a mixture of the substrate and ATP. The final ATP
concentration should be at or near the Km for BTK.

Incubate the plate at 30°C for a defined period (e.g., 60 minutes).[1]

Terminate the reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
Incubate for 40 minutes at room temperature.[5]

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent
signal. Incubate for 30 minutes at room temperature.[5]

Measure the luminescence using a microplate reader.

Calculate the percent inhibition for each (R)-Elsubrutinib concentration relative to the
DMSO control and plot the data to determine the IC50 value using non-linear regression.

IgE-Mediated Histamine Release Assay

Objective: To evaluate the effect of (R)-Elsubrutinib on IgE-stimulated histamine release from

human basophils.
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Materials:

Isolated human basophils

Histamine release buffer (HRB)

(R)-Elsubrutinib (serial dilutions)

Anti-IgE antibody (stimulus)

Histamine ELISA kit

Procedure:

Isolate basophils from the peripheral blood of healthy donors.

e Pre-incubate the basophils with various concentrations of (R)-Elsubrutinib or vehicle control
(DMSO) for 30 minutes at 37°C.[6]

o Stimulate the cells by adding anti-IgE antibody (e.g., 1 pg/mL) and incubate for an additional
30 minutes at 37°C.[6]

e Centrifuge the samples to pellet the cells.
o Collect the supernatants and lyse the cell pellets to determine the total histamine content.

o Measure the histamine concentration in the supernatants and cell lysates using a histamine
ELISA kit.

o Calculate the percentage of histamine release and determine the inhibitory effect of (R)-
Elsubrutinib.

IgG-Mediated IL-6 Release Assay

Objective: To assess the impact of (R)-Elsubrutinib on IL-6 production by human monocytes
stimulated with 1gG.

Materials:
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Isolated human peripheral blood monocytes (PBMSs)

Cell culture medium

(R)-Elsubrutinib (serial dilutions)

Heat-aggregated human IgG (stimulus)

IL-6 ELISA kit

Procedure:

« |solate monocytes from human peripheral blood.

o Pre-treat the monocytes with serial dilutions of (R)-Elsubrutinib for 1 hour.
» Stimulate the cells with heat-aggregated IgG for 24 hours.[7]

e Collect the cell culture supernatants.

o Measure the concentration of IL-6 in the supernatants using an ELISA kit.

o Determine the dose-dependent inhibition of IL-6 release by (R)-Elsubrutinib.

IgM-Mediated B-cell Proliferation Assay

Objective: To determine the effect of (R)-Elsubrutinib on the proliferation of B-cells following
BCR stimulation.

Materials:

Purified human peripheral B-cells

RPMI medium with 10% FCS

(R)-Elsubrutinib (serial dilutions)

Anti-human IgM F(ab")2 fragment (stimulus)
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o Cell proliferation reagent (e.g., BrdU or MTS)

Procedure:

« |solate B-cells from human peripheral blood.

o Treat the B-cells with various concentrations of (R)-Elsubrutinib or vehicle control.
o Stimulate the cells with anti-IgM (e.g., 10 pg/mL) for a period of 48-72 hours.[8]

o Assess cell proliferation using a standard method such as BrdU incorporation or an MTS
assay.

» Measure the absorbance or fluorescence according to the manufacturer's protocol.

o Calculate the inhibition of B-cell proliferation at different concentrations of (R)-Elsubrutinib
to determine its potency.

Visualizations
Signaling Pathways
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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